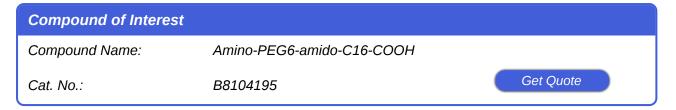


Amine-Reactive Crosslinking with Amino-PEG6amido-C16-COOH: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG6-amido-C16-COOH is a heterobifunctional crosslinker that plays a crucial role in the development of advanced bioconjugates, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs). This molecule features a terminal primary amine and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) chain and a C16 alkyl chain. The primary amine allows for covalent attachment to biomolecules, while the carboxylic acid provides a handle for further conjugation, making it an essential building block in the synthesis of complex therapeutic and research agents.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. The **Amino-PEG6-amido-C16-COOH** linker, with its PEG component, enhances the water solubility of the PROTAC molecule and provides flexibility, which is crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2][3][4]



These application notes provide a comprehensive overview of the use of **Amino-PEG6-amido-C16-COOH** in amine-reactive crosslinking, with a focus on its application in the synthesis and evaluation of PROTACs. Detailed protocols for key experiments are provided to guide researchers in their drug discovery and development efforts.

Physicochemical Properties

The selection of a suitable linker is a critical step in the design of a PROTAC, as its properties directly impact the overall characteristics of the final molecule. The table below summarizes key physicochemical properties of **Amino-PEG6-amido-C16-COOH** and provides a comparison with other representative PROTAC linkers.

Property	Amino-PEG6- amido-C16-COOH	Representative Alkyl Linker	Representative PEG Linker
Molecular Weight (g/mol)	620.87[5]	Variable	Variable
Solubility	Soluble in aqueous solutions, DMSO, DMF	Generally lower aqueous solubility	High aqueous solubility
Flexibility	High	Moderate to High	High
Hydrophilicity	High	Low	High
Reactive Groups	Primary Amine, Carboxylic Acid	Variable	Variable

Experimental Protocols

Protocol 1: Amine-Reactive Crosslinking of a Protein of Interest (POI) Ligand with Amino-PEG6-amido-C16-COOH

This protocol describes the conjugation of a POI ligand containing a primary amine to the carboxylic acid group of **Amino-PEG6-amido-C16-COOH** via amide bond formation.



Materials:

- POI ligand with a primary amine
- Amino-PEG6-amido-C16-COOH
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS)
- Anhydrous N,N-Dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- High-Performance Liquid Chromatography (HPLC) system for purification
- · Mass spectrometer for characterization

Procedure:

- · Activation of Carboxylic Acid:
 - Dissolve Amino-PEG6-amido-C16-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
 - Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Conjugation to POI Ligand:
 - In a separate flask, dissolve the POI ligand (1 equivalent) in anhydrous DMF.
 - Add TEA or DIPEA (2-3 equivalents) to the POI ligand solution.
 - Slowly add the activated Amino-PEG6-amido-C16-COOH solution to the POI ligand solution.



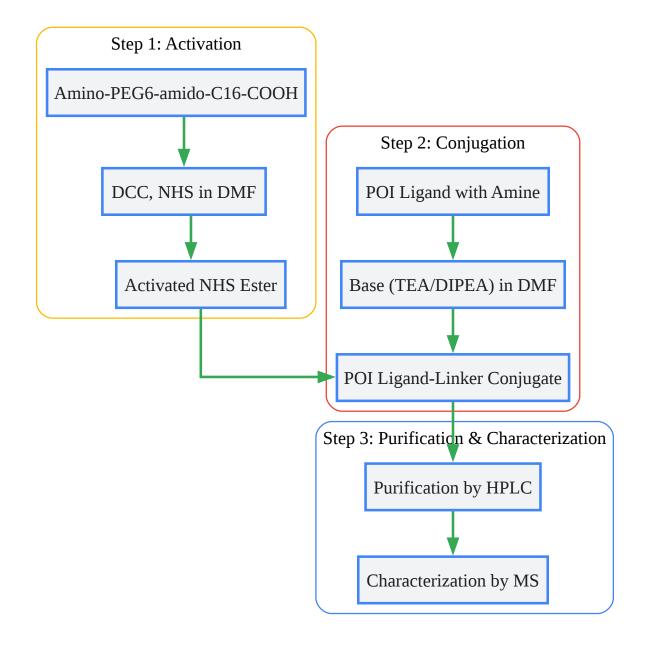




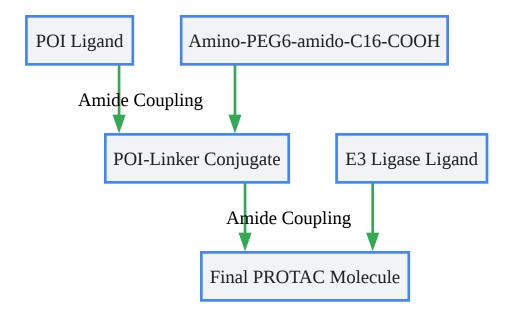
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by HPLC-MS.
- · Purification and Characterization:
 - Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
 - Purify the resulting conjugate by preparative HPLC.
 - Characterize the purified product by mass spectrometry to confirm the molecular weight of the conjugate.

Workflow for Amine-Reactive Crosslinking:

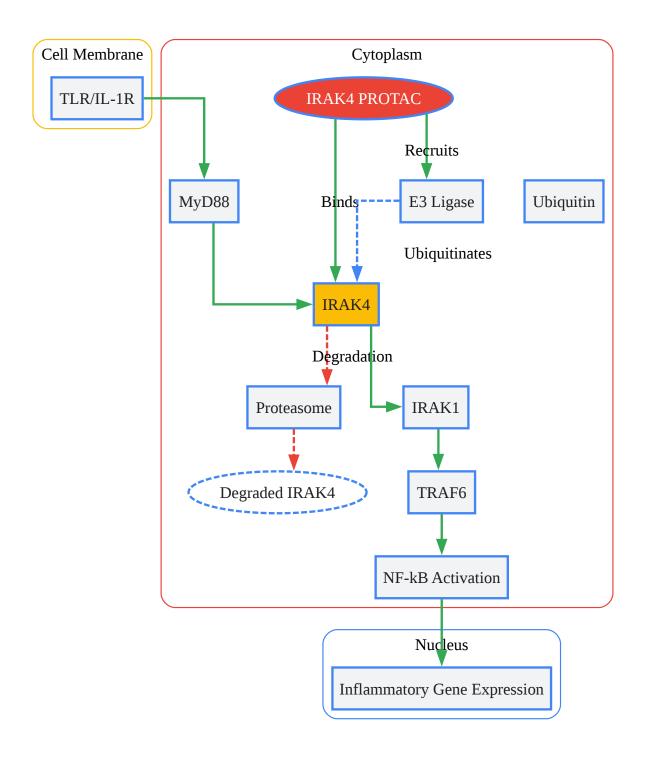












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